Carfilzomib

Content Navigation

Researchers requiring sustained, irreversible proteasome inhibition free from off-target serine protease activity. Carfilzomib’s epoxyketone warhead irreversibly binds the β5 subunit, ensuring continuous target engagement without the peaks and troughs of reversible boronate inhibitors. Ideal for long-term cell culture and in vivo studies, and for models with acquired Bortezomib resistance. Supply in lyophilized form, shipped with ice packs to maintain integrity. In stock for prompt global delivery.

CAS Number

Product Name

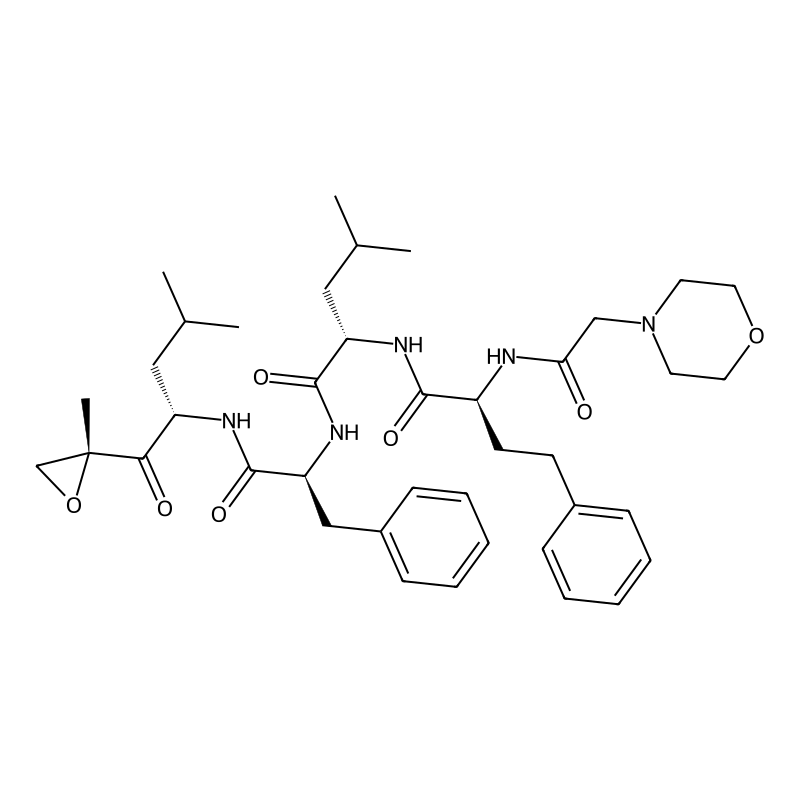

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

Carfilzomib (CAS: 868540-17-4) is a second-generation, tetrapeptide epoxyketone-based proteasome inhibitor. Structurally and mechanistically distinct from the first-generation boronate-based inhibitor Bortezomib, Carfilzomib functions by irreversibly binding to the N-terminal threonine-containing active sites of the 20S proteasome. This binding is highly specific for the chymotrypsin-like (CT-L) activity of the proteasome, leading to a sustained inhibition that is functionally distinct from reversible inhibitors. From a procurement standpoint, its extremely low aqueous solubility and sensitivity to hydrolytic degradation are critical handling and formulation considerations, often necessitating lyophilized preparations or specialized non-aqueous formulations for stability.

References

- [1] Arastu-Kapur, S. et al. Nonproteasomal Targets of the Proteasome Inhibitors Bortezomib and Carfilzomib: a Link to Clinical Adverse Events. Clin Cancer Res. 17(9), 2734–43 (2011).

- [2] Moreau, P. et al. Carfilzomib: a novel second-generation proteasome inhibitor. Blood Cancer Journal. 2(3), e65-e65 (2012).

- [3] Kortuem, K. M. & Stewart, A. K. Carfilzomib. Blood. 121(6), 893–897 (2013).

- [4] Fricker, L. D. Proteasome inhibitor drugs. Annu. Rev. Pharmacol. Toxicol. 60, 457–476 (2020).

- [5] Park, J. E. et al. Polymer micelle formulation for the proteasome inhibitor drug carfilzomib: Anticancer efficacy and pharmacokinetic studies in mice. PLOS ONE. 12(3), e0173247 (2017).

- [6] US Patent US10098890B2, Stable carfilzomib formulations. Google Patents.

Substituting Carfilzomib with boronate-based inhibitors like Bortezomib or Ixazomib is not a chemically or functionally equivalent choice. The core difference lies in the reactive pharmacophore: Carfilzomib's epoxyketone warhead forms an irreversible covalent bond with the proteasome's β5 subunit, leading to sustained target inhibition. In contrast, Bortezomib's boronate group forms a reversible complex. This distinction in binding kinetics directly impacts experimental outcomes and reproducibility. Furthermore, the tetrapeptide structure and epoxyketone pharmacophore of Carfilzomib confer a higher degree of specificity for the proteasome target compared to the dipeptide boronate structure of Bortezomib, which exhibits significant off-target inhibition of various serine proteases. This lower specificity can introduce confounding variables in research settings and is linked to different adverse effect profiles in clinical use.

References

- [1] Arastu-Kapur, S. et al. Nonproteasomal Targets of the Proteasome Inhibitors Bortezomib and Carfilzomib: a Link to Clinical Adverse Events. Clin Cancer Res. 17(9), 2734–43 (2011).

- [2] Ludwig, H. et al. Proteasome Inhibitor Use in Myeloma. OncLive (2017).

- [3] Moreau, P. et al. Carfilzomib: a novel second-generation proteasome inhibitor. Blood Cancer Journal. 2(3), e65-e65 (2012).

- [4] Kuhn, D. J. et al. Potent activity of carfilzomib, a novel, irreversible inhibitor of the proteasome, is associated with a more sustained inhibition of proteasome activity versus bortezomib. Blood. 110(11), 3281–3290 (2007).

- [5] Ghafouri-Fard, S. et al. Carfilzomib: A Promising Proteasome Inhibitor for the Treatment of Relapsed and Refractory Multiple Myeloma. Frontiers in Oncology. 11, 651239 (2021).

- [6] Busch, M. et al. Short-Term Proteasome Inhibition: Assessment of the Effects of Carfilzomib and Bortezomib on Cardiac Function, Arterial Stiffness, and Vascular Reactivity. International Journal of Molecular Sciences. 25(20), 12343 (2024).

- [7] Kirk, C. J. et al. Non-Proteasomal Targets of Proteasome Inhibitors Bortezomib and Carfilzomib. Blood. 112(11), 2951 (2008).

Minimal Off-Target Inhibition

Carfilzomib demonstrates a significantly cleaner off-target profile compared to Bortezomib. In a panel of 20 non-proteasomal proteases, Bortezomib at 10 μmol/L showed potent inhibition (~95%) of serine proteases like chymotrypsin and cathepsin G. In contrast, Carfilzomib at an equivalent concentration only modestly inhibited chymotrypsin (~40%) and had minimal to no activity against the other proteases tested. This difference is attributed to Carfilzomib's tetrapeptide epoxyketone structure, which confers higher specificity for the proteasome active site compared to Bortezomib's dipeptide boronate pharmacophore.

| Evidence Dimension | Inhibition of non-proteasomal serine protease Cathepsin G |

| Target Compound Data | No inhibition of Cathepsin G activity in vivo (rats) |

| Comparator Or Baseline | Bortezomib: 50% inhibition of Cathepsin G activity in vivo (rats) |

| Quantified Difference | Carfilzomib shows no inhibition vs. 50% inhibition by Bortezomib |

| Conditions | In vivo analysis in splenocytes from rats 15 minutes after intravenous administration of Carfilzomib (7 mg/kg) or Bortezomib (0.3 mg/kg), achieving 85% and 70% proteasome inhibition, respectively. |

For researchers, this high specificity reduces the risk of confounding experimental results due to unintended off-target enzymatic inhibition, ensuring that observed effects are more directly attributable to proteasome blockade.

Sustained Proteasome Inhibition

Unlike the reversible binding of boronate inhibitors, Carfilzomib's epoxyketone pharmacophore forms a stable, covalent bond with the active site threonine of the 20S proteasome, leading to irreversible inhibition. This mechanism ensures a more sustained and prolonged inhibition of proteasome activity compared to the transient inhibition seen with Bortezomib. In preclinical studies, this sustained action has been shown to overcome resistance to Bortezomib in multiple myeloma cell lines.

| Evidence Dimension | Recovery of Proteasome Activity After Drug Washout |

| Target Compound Data | No recovery of chymotrypsin-like (CT-L) activity within a 12-hour period post-washout in CLL cells. |

| Comparator Or Baseline | Reversible inhibitors like Bortezomib allow for recovery of proteasome function as the drug dissociates. |

| Quantified Difference | Sustained (irreversible) vs. Transient (reversible) inhibition |

| Conditions | In vitro assay using chronic lymphocytic leukemia (CLL) patient cells treated with Carfilzomib, followed by drug washout and subsequent measurement of proteasome activity. |

This irreversible action provides a longer duration of effect from a single dose, which is critical for experimental designs requiring consistent, long-term pathway inhibition without the need for frequent re-dosing.

Low Aqueous Solubility Handling

Carfilzomib is practically insoluble in water and only very slightly soluble under acidic conditions, presenting a significant handling challenge for preparing stock solutions and ensuring dosing accuracy. The epoxide group is also susceptible to hydrolytic degradation in aqueous solutions. Consequently, the compound is typically supplied as a lyophilized powder, often formulated with solubilizing agents like sulfobutylether-β-cyclodextrin to enable reconstitution for administration. Patents for stable, ready-to-dilute non-aqueous formulations highlight the technical difficulty in handling this compound and the importance of a well-defined preparation protocol to achieve consistent and reproducible experimental results.

| Evidence Dimension | Aqueous Solubility |

| Target Compound Data | Practically insoluble in water. |

| Comparator Or Baseline | Compounds with higher aqueous solubility. |

| Quantified Difference | Qualitative but critical difference in handling requirements. |

| Conditions | Standard pharmaceutical solubility assessment. |

Procuring a high-quality, well-characterized lyophilized form is essential for overcoming inherent solubility and stability issues, ensuring reproducible concentrations and minimizing experimental variability linked to poor dissolution or degradation.

Sustained & Specific Proteasome Blockade

In experimental models where prolonged and continuous inhibition of the chymotrypsin-like proteasome activity is required, Carfilzomib's irreversible binding mechanism is a distinct advantage over reversible inhibitors like Bortezomib. This is particularly relevant for long-term cell culture experiments or in vivo studies aiming to assess the chronic effects of proteasome pathway disruption, as it ensures consistent target engagement without the peaks and troughs associated with reversible agents.

Bortezomib-Resistant Models

Carfilzomib has demonstrated the ability to overcome cellular resistance to Bortezomib in preclinical models. This makes it the logical choice for investigating mechanisms of proteasome inhibitor resistance or for use in cell lines and tumor models that have been previously exposed to or have developed resistance to boronate-based inhibitors. Its different chemical structure and binding mode allow it to effectively inhibit the proteasome where Bortezomib may have failed.

Reduced Off-Target Protease Activity

Due to its high target specificity, Carfilzomib is the preferred compound for studies where the inhibition of non-proteasomal serine proteases could confound the results. In fields such as immunology, neurology, or hematology, where proteases like cathepsins play crucial roles, using Carfilzomib ensures that the observed biological effects are directly linked to the inhibition of the ubiquitin-proteasome system, thereby increasing the reliability and interpretability of the data.

References

- [1] Arastu-Kapur, S. et al. Nonproteasomal Targets of the Proteasome Inhibitors Bortezomib and Carfilzomib: a Link to Clinical Adverse Events. Clin Cancer Res. 17(9), 2734–43 (2011).

- [2] Moreau, P. et al. Carfilzomib: a novel second-generation proteasome inhibitor. Blood Cancer Journal. 2(3), e65-e65 (2012).

- [3] Frew, T. et al. The Proteasome Inhibitor Carfilzomib Functions Independently of p53 to Induce Cytotoxicity and an Atypical NF-κB Response in Chronic Lymphocytic Leukemia Cells. Clin Cancer Res. 19(9), 2406–19 (2013).

- [4] Ghafouri-Fard, S. et al. Carfilzomib: A Promising Proteasome Inhibitor for the Treatment of Relapsed and Refractory Multiple Myeloma. Frontiers in Oncology. 11, 651239 (2021).

- [5] Fierabracci, A. et al. The Efficacy of Carfilzomib Treatment in Bortezomib-Refractory Patients—Real Life Experience in a Tertiary Romanian Hospital. Journal of Clinical Medicine. 11(11), 3122 (2022).

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

H372 (100%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

FDA Label

Kyprolis in combination with daratumumab and dexamethasone, with lenalidomide and dexamethasone, or with dexamethasone alone is indicated for the treatment of adult patients with multiple myeloma who have received at least one prior therapy.

Treatment of acute lymphoblastic leukaemia

Treatment of Multiple Myeloma

Livertox Summary

Drug Classes

Antineoplastic Agents

NCI Cancer Drugs

US Brand Name(s): Kyprolis

FDA Approval: Yes

Carfilzomib is approved to be used alone or with other drugs to treat: Multiple myeloma that has relapsed (come back) or is refractory (does not respond to treatment). It is used: Alone in adults who have received one or more other therapies.

With other drugs in adults who have received one to three other therapies. It is used with either lenalidomide and dexamethasone , dexamethasone, or daratumumab and dexamethasone.

Carfilzomib is also being studied in the treatment of other types of cancer.

Pharmacology

Carfilzomib is an epoxomicin derivate with potential antineoplastic activity. Carfilzomib irreversibly binds to and inhibits the chymotrypsin-like activity of the 20S catalytic core subunit of the proteasome, a protease complex responsible for degrading a large variety of cellular proteins. Inhibition of proteasome-mediated proteolysis results in an accumulation of polyubiquinated proteins, which may lead to cell cycle arrest, induction of apoptosis, and inhibition of tumor growth.

ATC Code

L - Antineoplastic and immunomodulating agents

L01 - Antineoplastic agents

L01X - Other antineoplastic agents

L01XX - Other antineoplastic agents

L01XX45 - Carfilzomib

Mechanism of Action

KEGG Target based Classification of Drugs

Hydrolases (EC3)

Threonine peptidases [EC:3.4.25.-]

PSMB5 [HSA:5693] [KO:K02737]

Pictograms

Irritant;Health Hazard

Other CAS

Absorption Distribution and Excretion

Vd, steady state, 20 mg/m^2 = 28 L

Systemic clearance = 151 - 263 L/hour. As this value exceeds hepatic blood flow, it suggests that carfilozmib is cleared extrahepatically.

Metabolism Metabolites

Wikipedia

Biological Half Life

Use Classification

Human Drugs -> EU pediatric investigation plans

Human drugs -> Rare disease (orphan)

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

2: Kortuem KM, Stewart AK. Carfilzomib. Blood. 2013 Feb 7;121(6):893-7. doi: 10.1182/blood-2012-10-459883. Review. PubMed PMID: 23393020.

3: Thompson JL. Carfilzomib: a second-generation proteasome inhibitor for the treatment of relapsed and refractory multiple myeloma. Ann Pharmacother. 2013 Jan;47(1):56-62. doi: 10.1345/aph.1R561. Epub 2013 Jan 8. Review. PubMed PMID: 23300152.

4: Carfilzomib (Kryprolis) for multiple myeloma. Med Lett Drugs Ther. 2012 Dec 24;54(1406):103-4. Review. PubMed PMID: 23282792.

5: McCormack PL. Carfilzomib: in relapsed, or relapsed and refractory, multiple myeloma. Drugs. 2012 Oct 22;72(15):2023-32. doi: 10.2165/11209010-000000000-00000. Review. PubMed PMID: 22994535.

6: Kuhn DJ, Orlowski RZ, Bjorklund CC. Second generation proteasome inhibitors: carfilzomib and immunoproteasome-specific inhibitors (IPSIs). Curr Cancer Drug Targets. 2011 Mar;11(3):285-95. Review. PubMed PMID: 21247387.

Explore Compound Types